molecular formula C17H16N2O3 B11840253 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one CAS No. 922520-30-7

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one

Cat. No.: B11840253
CAS No.: 922520-30-7
M. Wt: 296.32 g/mol
InChI Key: LJXPWPITQKNIBG-UHFFFAOYSA-N
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Description

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one is a quinazoline derivative. Quinazolines are heterocyclic compounds containing a double-ring system composed of benzene and pyrimidine rings. This specific compound is characterized by the presence of methoxy groups at positions 7 and 3, a methyl group at position 8, and a quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with anthranilic acid, followed by cyclization and methylation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the methoxy groups and has different biological activities.

    4-Methylquinazoline: Similar core structure but different substitution pattern.

    8-Methoxyquinazoline: Similar methoxy substitution but lacks the 3-methoxyphenyl group.

Uniqueness

7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

922520-30-7

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

7-methoxy-2-(3-methoxyphenyl)-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O3/c1-10-14(22-3)8-7-13-15(10)18-16(19-17(13)20)11-5-4-6-12(9-11)21-2/h4-9H,1-3H3,(H,18,19,20)

InChI Key

LJXPWPITQKNIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

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